molecular formula C9H8O5 B157615 4-Methoxyphthalic acid CAS No. 1885-13-8

4-Methoxyphthalic acid

Cat. No.: B157615
CAS No.: 1885-13-8
M. Wt: 196.16 g/mol
InChI Key: JKZSIEDAEHZAHQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Methoxyphthalic acid undergoes various chemical reactions including:

Mechanism of Action

The mechanism by which 4-methoxyphthalic acid exerts its effects involves its interaction with various molecular targets and pathways. The specific pathways and molecular targets depend on the context of its application, such as in the synthesis of polymers or in biological systems. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methoxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZSIEDAEHZAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172200
Record name 4-Methoxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1885-13-8
Record name 4-Methoxyphthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1885-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphthalic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphthalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyphthalic acid
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Synthesis routes and methods I

Procedure details

A solution of dimethyl 4-methoxyphthalate (36.75 g, 0.16 mol) in methanol (100 ml) was treated with a solution of potassium hydroxide (28.0 g, 0.5 mol) in water (50 ml) and the mixture was stirred and held at reflux for 4 hours. Upon cooling to room temperature the methanol was removed in vacuo and the mixture acidified to pH 2 or below by the addition of 5M hydrochloric acid. The solid material was filtered off, washed with water and sucked dry under reduced pressure overnight to afford 4-methoxyphthalic acid (31.8 g, 99%) as an off white solid. 1H NMR (DMSO-d6) 12.90 (2H, br s), 7.74 (1H, d), 7.12-7.05 (2H, m), 3.84 (3H, s). MS: [M+H]+ 197.
Quantity
36.75 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxyphthalic acid (0.25 g, 1.37 mmol) in anhydrous N,N-dimethylformamide (3 ml) under nitrogen was added sodium hydride (0.22 g, 5.48 mmol). The solution was stirred for 5 minutes and then methyl iodide (0.68 ml) was added and continued stirring for 3 hours. Several drops of water were added to quench the reaction and the mixture was concentrated in vacuo. The crude material was partitioned between ethyl acetate (40 ml) and water (10 ml). The layers were separated and the organic layer washed with brine (2×10 ml), dried (Na2SO4), filtered and the solvent evaporated in vacuo. The resulting oil was dissolved in methanol (8 ml) and 1N sodium hydroxide (4 ml) was added. The reaction was stirred at ambient temperature for 24 h., after which LC-MS indicated only partial hydrolysis. The material was reconstituted in methanol (5 ml) and treated with of sodium hydroxide (0.12 g, 3.0 mmol) dissolved in water (1 ml). The reaction mixture was stirred for 48 h., at which time a precipitate had formed. The mixture was acidified with 6N hydrochloric acid until pH=1, causing the solution to become homogeneous. The reaction was concentrated in vacuo and the residue partitioned between ethyl acetate (30 ml) and 0.5N hydrochloric acid (10 ml). The layers were separated and the organic layer concentrated in vacuo to give 100 mg (51%) of 4-methoxy-phthalic acid as a solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 4-methoxyphthalic acid be synthesized?

A1: this compound can be obtained through various synthetic routes. One approach involves the oxidation of a precursor molecule containing the desired carbon framework. For instance, [] describes the oxidation of a vinyl compound derived from anolobine, an alkaloid, ultimately yielding this compound.

Q2: What are the structural characteristics of this compound?

A2: While the provided abstracts lack specific spectroscopic data, we can deduce key structural features. This compound is a disubstituted benzene derivative with the molecular formula C9H8O5. As a phthalic acid derivative, it features a benzene ring with two carboxylic acid groups (-COOH) at the 1 and 2 positions. The "4-methoxy" designation indicates a methoxy group (-OCH3) attached to the fourth carbon atom of the benzene ring.

Q3: Are there any known reactions involving this compound as a starting material or reagent?

A3: While the provided abstracts don't delve into specific reactions utilizing this compound, [] hints at the exploration of nitro-acids derived from it. This suggests its potential use as a building block for synthesizing more complex molecules with potentially diverse applications.

Q4: What are the potential applications of research on this compound and its derivatives?

A4: Research on this compound, particularly its synthesis and potential as a precursor for other compounds like nitro-acids [], holds value in organic chemistry and medicinal chemistry. Understanding its reactivity and derivatization possibilities could lead to the development of new pharmaceuticals, polymers, or other valuable materials. Further research is needed to explore the full potential applications of this compound.

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